6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione
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Overview
Description
6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound belonging to the class of pyridazinones Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 1-phenylethylamine with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Phenylethyl)-4-hydroxy-2H-pyridazin-3-one
- 6-(1-Phenylethyl)-4-hydroxy-1H-pyridazin-3-one
Uniqueness
6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-8(9-5-3-2-4-6-9)10-7-11(15)12(16)14-13-10/h2-8H,1H3,(H,13,15)(H,14,16) |
InChI Key |
XKZZYQUOKITTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=O)C(=O)NN2 |
Origin of Product |
United States |
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